D-Valine, N-(phenylmethyl)- D-Valine, N-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 98575-68-9
VCID: VC8336540
InChI: InChI=1S/C12H17NO2/c1-9(2)11(12(14)15)13-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m1/s1
SMILES: CC(C)C(C(=O)O)NCC1=CC=CC=C1
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

D-Valine, N-(phenylmethyl)-

CAS No.: 98575-68-9

Cat. No.: VC8336540

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

D-Valine, N-(phenylmethyl)- - 98575-68-9

Specification

CAS No. 98575-68-9
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name (2R)-2-(benzylamino)-3-methylbutanoic acid
Standard InChI InChI=1S/C12H17NO2/c1-9(2)11(12(14)15)13-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m1/s1
Standard InChI Key FJBAOZHBRMLMCP-LLVKDONJSA-N
Isomeric SMILES CC(C)[C@H](C(=O)O)NCC1=CC=CC=C1
SMILES CC(C)C(C(=O)O)NCC1=CC=CC=C1
Canonical SMILES CC(C)C(C(=O)O)NCC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

D-Valine, N-(phenylmethyl)-, formally named N-(Phenylmethyl)-D-valine methyl ester, has the molecular formula C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2 . Its structure includes:

  • A D-valine backbone with the stereochemical configuration (RR) at the alpha-carbon.

  • A phenylmethyl (benzyl) group attached to the nitrogen atom, enhancing hydrophobicity.

  • A methyl ester group at the carboxyl terminus, which improves stability and reactivity in synthetic applications .

The InChI key (LFUIOAXMANYSCA-GFCCVEGCSA-N) and SMILES notation (O=C(OC)C(NCC1=CC=CC=C1)C(C)C) encode its stereochemistry and functional groups .

Physicochemical Characteristics

  • Hydrophobicity: The phenylmethyl group confers significant lipophilicity, reducing aqueous solubility but enhancing compatibility with organic solvents like dichloromethane or ethyl acetate .

  • Reactivity: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, enabling its use as a protecting group in peptide synthesis .

  • Stereochemical Impact: The D-configuration at the alpha-carbon differentiates it from L-valine derivatives, potentially influencing biological activity and enzyme interactions .

Table 1: Comparative Properties of D-Valine Derivatives

CompoundMolecular FormulaKey Functional GroupsStereochemistry
D-Valine, N-(phenylmethyl)-C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2Phenylmethyl, methyl esterD-configuration
N-Methyl-D-valine C6H13NO2\text{C}_6\text{H}_{13}\text{NO}_2Methyl group at nitrogenD-configuration
Cbz-N-methyl-L-valine C14H19NO4\text{C}_{14}\text{H}_{19}\text{NO}_4Benzyloxycarbonyl, methylL-configuration

Synthesis and Production Strategies

Industrial Synthesis Pathways

The synthesis of D-Valine, N-(phenylmethyl)-, typically involves multi-step processes:

  • Amination of Isobutyraldehyde: Isobutyraldehyde is cyanated to form 2-amino-3-methylbutyronitrile, a precursor for valine derivatives .

  • Catalytic Hydrolysis: The nitrile undergoes hydrolysis using inorganic bases (e.g., NaOH) in the presence of ketone catalysts to yield racemic 2-amino-3-methylbutyramide .

  • Stereochemical Resolution: The racemic mixture is resolved using chiral agents like dibenzoyl-L-tartaric acid (L-DBTA) in acetone-water solvents, isolating the D-enantiomer .

  • Esterification and Protection: The resolved D-valine is reacted with benzyl bromide to introduce the phenylmethyl group, followed by methyl esterification .

Challenges in Production

  • Optical Purity: Achieving enantiomeric excess (ee) >99% requires precise control during resolution, as residual L-enantiomers can affect downstream applications .

  • Cost of Chiral Resolving Agents: The use of L-DBTA increases production costs, prompting research into enzymatic or asymmetric catalytic methods .

Applications in Medicinal Chemistry and Biochemistry

Peptide Synthesis

D-Valine, N-(phenylmethyl)-, serves as a building block in solid-phase peptide synthesis (SPPS):

  • The methyl ester acts as a temporary protecting group for the carboxyl moiety, which is removed via hydrolysis during chain elongation .

  • The phenylmethyl group stabilizes intermediates against racemization, critical for synthesizing peptides with defined stereochemistry .

Drug Design and Prodrug Development

  • Hydrophobic Prodrugs: The compound’s lipophilicity enhances membrane permeability, making it suitable for prodrug formulations of polar therapeutics .

  • Enzyme Targeting: Its D-configuration may evade recognition by mammalian proteases, prolonging circulation time in vivo .

BrandPurityPrice RangeAvailability
D-Valine, N-(phenylmethyl)-UndefinedInquiryAvailable Apr 2025
(R)-Methyl 2-(benzylamino)-3-methylbutanoate HCl95.0%InquiryAvailable May 2025
N-Benzyl-D-valine methyl ester HCl≥95%DiscontinuedDiscontinued

Future Research Directions

Improving Synthetic Efficiency

  • Enzymatic Resolution: Exploring immobilized D-amino acid oxidases to replace chemical resolving agents .

  • Flow Chemistry: Continuous-flow systems could enhance yield and reduce waste in nitrile hydrolysis steps .

Biomedical Applications

  • Anticancer Peptides: Investigating the compound’s role in stabilizing D-peptides targeting tumor-specific receptors .

  • Blood-Brain Barrier Penetration: Leveraging its hydrophobicity for CNS drug delivery systems .

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